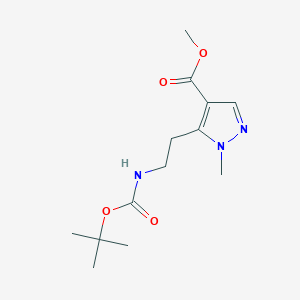

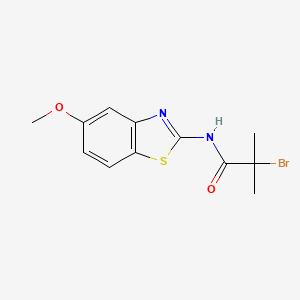

![molecular formula C14H17BrFNO2 B1446143 8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1478111-17-9](/img/structure/B1446143.png)

8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane

Übersicht

Beschreibung

“8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane” is a chemical compound with the molecular formula C16H21BrFN . It is related to “8-bromo-1,4-dioxaspiro[4.5]decane”, which has a molecular weight of 221.09 and is stored at a temperature of 4°C .

Synthesis Analysis

The synthesis of related compounds, such as diazaspiro[4.5]decane derivatives, has been reported. One method involves a copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate . This reaction involves a tandem radical addition and dearomatizing cyclization process .Molecular Structure Analysis

The molecular structure of “8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane” can be represented by the molecular formula C16H21BrFN . The average mass of the molecule is 326.247 Da .Wissenschaftliche Forschungsanwendungen

Pharmacology: Antiviral Applications

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral activities. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . The compound’s potential as an antiviral agent could be explored through its interaction with viral proteins or by inhibiting viral replication mechanisms.

Neuroscience: Psychoactive Substance Analysis

The compound’s structural analog, 25B-NBF, is known as a potent agonist of the 5-hydroxytryptamine receptor, which plays a crucial role in neurotransmission . Research into the psychoactive effects of “8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane” could provide insights into its potential therapeutic applications or risks associated with its use.

Medicinal Chemistry: Anticancer Research

Indole derivatives are known for their anticancer properties, often through mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of metastasis . Investigating the anticancer potential of this compound could lead to the development of novel chemotherapeutic agents.

Toxicology: Metabolism and Elimination

Studying the metabolism and elimination properties of the compound in human hepatocytes can provide valuable information on its safety profile. This includes identifying its metabolites and understanding the enzymes involved in its biotransformation .

Safety and Hazards

Zukünftige Richtungen

The synthesis of difluoroalkylated 2-azaspiro[4.5]decanes via copper-catalyzed difluoroalkylation of N-benzylacrylamides represents a promising direction for future research . The resultant products can be smoothly converted into a difluoroalkylated quinolinone and saturated spirocyclohexanone scaffold .

Wirkmechanismus

Target of Action

The primary target of 8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a key component in the necroptosis signaling pathway, which is a type of programmed cell death .

Mode of Action

8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane acts as an inhibitor of RIPK1 . It is suggested that the benzyl groups of this compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136, a residue in RIPK1 . This interaction inhibits the function of RIPK1, thereby disrupting the necroptosis signaling pathway .

Biochemical Pathways

The inhibition of RIPK1 by 8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane affects the necroptosis signaling pathway . Necroptosis is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases . By inhibiting RIPK1, this compound can potentially prevent or reduce the occurrence of these disorders .

Result of Action

The inhibition of RIPK1 by 8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane can lead to the disruption of the necroptosis signaling pathway . This disruption can potentially prevent or reduce the occurrence of disorders associated with necroptosis, such as inflammatory, neurodegenerative, infectious, and malignant diseases .

Eigenschaften

IUPAC Name |

8-[(4-bromo-2-fluorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrFNO2/c15-12-2-1-11(13(16)9-12)10-17-5-3-14(4-6-17)18-7-8-19-14/h1-2,9H,3-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQWRJQFYXCKKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)CC3=C(C=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

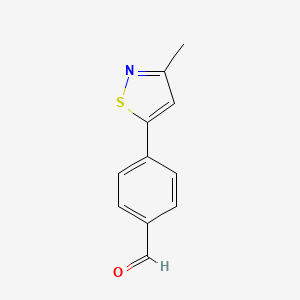

![3-Bromo-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B1446060.png)

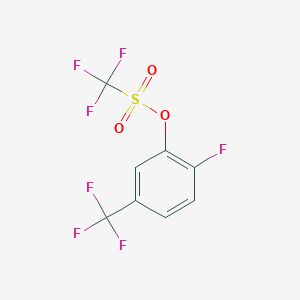

![5-({[(tert-butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1446067.png)

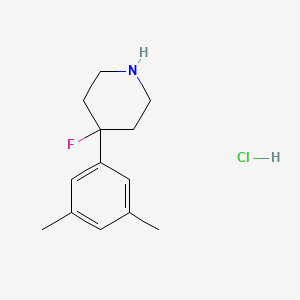

![6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1446069.png)

![[(2,5-Dichlorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1446072.png)

![4-Fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine hydrochloride](/img/structure/B1446073.png)

![7-Ethyl-[1,2,4]triazolo[4,3-c]pyrimidine-5-thiol](/img/structure/B1446077.png)